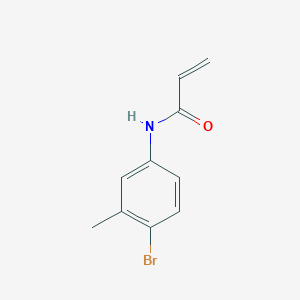
N-(4-bromo-3-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)acrylamide, also known as BAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BAM is a derivative of acrylamide, which is a widely used chemical in various industries, including food, agriculture, and cosmetics. BAM has unique properties that make it suitable for use in scientific research, particularly in the field of biochemistry and physiology.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)acrylamide has several potential applications in scientific research. One of the most significant applications is in the field of biochemistry, where it can be used as a probe to study protein-ligand interactions. N-(4-bromo-3-methylphenyl)acrylamide can bind to proteins in a reversible manner, allowing researchers to study the binding kinetics and thermodynamics of the interaction. This information can be used to design new drugs that target specific proteins.
N-(4-bromo-3-methylphenyl)acrylamide also has potential applications in the field of physiology, where it can be used to study ion channels. N-(4-bromo-3-methylphenyl)acrylamide can block certain ion channels, allowing researchers to study the physiological effects of blocking these channels. This information can be used to design new drugs that target specific ion channels.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)acrylamide works by binding to proteins and blocking their activity. The exact mechanism of action depends on the specific protein that N-(4-bromo-3-methylphenyl)acrylamide binds to. In some cases, N-(4-bromo-3-methylphenyl)acrylamide can bind to the active site of a protein, preventing it from carrying out its function. In other cases, N-(4-bromo-3-methylphenyl)acrylamide can bind to an allosteric site, causing a conformational change that affects the protein's activity.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-3-methylphenyl)acrylamide can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. N-(4-bromo-3-methylphenyl)acrylamide has also been shown to inhibit the activity of certain ion channels, such as the TRPV1 channel.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-3-methylphenyl)acrylamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high binding affinity for certain proteins, making it a useful probe for studying protein-ligand interactions. However, N-(4-bromo-3-methylphenyl)acrylamide also has limitations. It can only bind to certain proteins, limiting its usefulness in certain experiments. It can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-methylphenyl)acrylamide. One area of research is the development of new N-(4-bromo-3-methylphenyl)acrylamide derivatives that have improved properties, such as higher binding affinity or lower toxicity. Another area of research is the development of new applications for N-(4-bromo-3-methylphenyl)acrylamide, such as in the field of drug discovery. Finally, research on the physiological effects of N-(4-bromo-3-methylphenyl)acrylamide could lead to the development of new drugs that target specific ion channels or enzymes.
Méthodes De Synthèse
N-(4-bromo-3-methylphenyl)acrylamide can be synthesized by reacting 4-bromo-3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction produces a white solid that can be purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the final product can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXQCIUZMCRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[bis(4-methoxyphenyl)methyl]formamide](/img/structure/B5846798.png)
![6-{[2-(4-morpholinyl)-2-oxoethyl]thio}-9H-purine](/img/structure/B5846799.png)

![5,5'-{1,3-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}diisophthalic acid](/img/structure/B5846812.png)
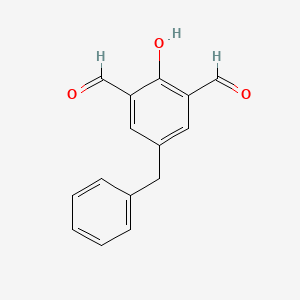
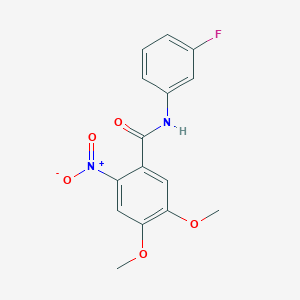
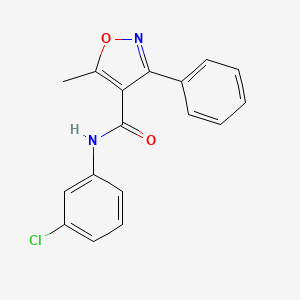
![5-methyl-3-phenyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5846846.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]nicotinamide](/img/structure/B5846853.png)
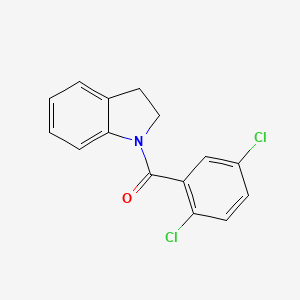
![N'-[1-(4-aminophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5846867.png)
![N-(3,4-dimethoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5846881.png)

![4-fluoro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5846891.png)